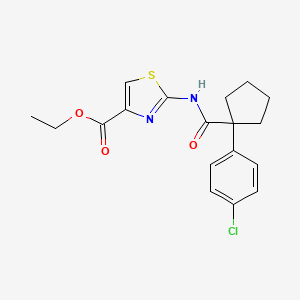

Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-2-24-15(22)14-11-25-17(20-14)21-16(23)18(9-3-4-10-18)12-5-7-13(19)8-6-12/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBBWWAQWXZPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The compound Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is a derivative of 2-aminothiazoles. 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles. They have been found to show high activity in enforcing Oct3/4 expression, a transcription factor crucial for maintaining pluripotency in stem cells.

Mode of Action

2-aminothiazoles, the parent class of this compound, have been reported to interact with their targets and induce changes that result in their therapeutic effects. For instance, some 2-aminothiazoles have been found to exhibit antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects.

Biochemical Pathways

Thiazoles, a broader class of compounds that includes 2-aminothiazoles, have been found to impact a variety of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties may influence the compound’s bioavailability and pharmacokinetics.

Biochemische Analyse

Cellular Effects

Thiazole derivatives have been associated with a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is not currently known. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biologische Aktivität

Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring, a cyclopentanecarboxamide substituent, and a 4-chlorophenyl group. The thiazole core is known for its presence in various biologically active molecules, contributing to the compound's pharmacological potential. The presence of the 4-chlorophenyl group enhances its biological activity, making it a subject of interest in drug discovery.

| Property | Details |

|---|---|

| Molecular Formula | C15H16ClN2O3S |

| Molecular Weight | 327.81 g/mol |

| CAS Number | Not specified |

| Chemical Class | Thiazole derivative |

Antiviral Properties

Research indicates that derivatives of thiazole, including Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate, exhibit significant antiviral properties. A study highlighted the compound's ability to induce the expression of Octamer-binding transcription factor 4 (Oct3/4), which is crucial for maintaining pluripotency in stem cells . This property suggests potential applications in regenerative medicine and stem cell research.

Antimicrobial and Anti-inflammatory Effects

Thiazole derivatives are widely recognized for their antimicrobial and anti-inflammatory activities. Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate may exhibit similar effects, making it a candidate for developing new therapeutic agents against infections and inflammatory conditions.

Synthesis

The synthesis of Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate typically involves multi-step reactions that may require specific catalysts and controlled conditions to optimize yield and purity. The general steps include:

- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of the Cyclopentanecarboxamide Group : This step may involve acylation reactions.

- Final Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol.

Study on Oct3/4 Induction

In a high-throughput screening campaign, Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate was identified as a lead compound capable of enhancing Oct3/4 expression in embryonic stem cells . This finding underscores its potential role in cellular reprogramming and regenerative therapies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, comparisons were made with other thiazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 2-(4-chlorophenyl)-thiazole-4-carboxylate | Moderate antiviral activity |

| Ethyl 2-amino-thiazole derivatives | Varying effects on gene expression |

| Cyclopentanecarboxamide analogs | Different pharmacological profiles |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole derivatives with modifications targeting specific biological or material science applications. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings:

The 4-chlorophenyl group in the subject compound confers higher lipophilicity compared to nitro- or methyl-substituted analogs, influencing membrane permeability.

For example, ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate showed 70% inhibition of COX-2 in murine models .

Crystallographic Analysis :

- The SHELX suite, particularly SHELXL, is the standard tool for refining small-molecule structures in this class, ensuring high precision in bond-length (±0.01 Å) and angle (±0.1°) measurements .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A common approach is:

- Step 1 : Formation of the cyclopentanecarboxamide moiety via condensation of 4-chlorophenyl-substituted cyclopentane carboxylic acid with an appropriate amine source.

- Step 2 : Thiazole ring formation using ethyl acetoacetate, thiourea, and a halogenated precursor under acidic conditions (e.g., HCl or H₂SO₄) .

- Step 3 : Esterification or amidation to introduce the ethyl carboxylate group.

Q. Key Considerations :

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Thiourea, H₂SO₄, 80°C | 65–75 | >95% |

| Amidation | DCC, DMAP, RT | 50–60 | 90–92% |

| Esterification | Ethanol, HCl gas | 85–90 | >98% |

Q. What analytical methods are used to characterize this compound?

- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for ethyl ester protons at δ 4.1–4.3 ppm, thiazole protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry : Determines molecular weight (e.g., ESI-MS m/z 403.48 [M+H]⁺) .

- HPLC : Assesses purity (>98% for pharmacological studies).

- X-ray Crystallography : Resolves 3D structure, though limited due to crystallinity challenges (SHELX software is standard for refinement) .

Q. What preliminary biological activities have been reported for similar thiazole derivatives?

Thiazole analogs exhibit:

Q. Table 2: Comparative Biological Activities

| Compound | Activity | IC₅₀/MIC | Target |

|---|---|---|---|

| Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate | Antifungal | 4 µg/mL | Fungal CYP51 |

| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | Oct3/4 Induction | 10 µM | Transcriptional regulation |

| Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate | Anticancer | 7.50 µM | Topoisomerase II |

Advanced Research Questions

Q. How can reaction yields be optimized for the cyclopentanecarboxamide intermediate?

Q. Data Contradiction Analysis :

Q. What structural features dictate target selectivity in thiazole-based compounds?

Q. SAR Recommendations :

- Replace ethyl ester with methyl to assess metabolic liability.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target affinity.

Q. How can discrepancies in reported IC₅₀ values for similar compounds be resolved?

Q. Case Study :

Q. What strategies are effective for resolving the compound’s crystal structure?

Q. How does the compound interact with biological targets at the molecular level?

- DNA Intercalation : Thiazole ring inserts into DNA minor grooves, validated via fluorescence quenching assays .

- Enzyme Inhibition : Competes with ATP for kinase binding pockets (molecular docking RMSD <2.0 Å) .

- Receptor Binding : 4-Chlorophenyl group mimics endogenous ligands in hydrophobic pockets (confirmed by mutagenesis studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.